molecular formula C19H20N4O3S B3008056 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1210316-92-9

1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B3008056
CAS No.: 1210316-92-9
M. Wt: 384.45
InChI Key: KVIXFQYYOLPBMS-UHFFFAOYSA-N
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Description

1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone, commonly known as BISPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields. BISPE is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Antiviral Activity

A study focused on the synthesis, structure, and evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives for their anti-HIV activity. These compounds, developed as non-nucleoside reverse transcriptase inhibitors, underwent in vitro testing to determine their effectiveness against HIV-1 and HIV-2 in MT-4 cells (Al-Masoudi et al., 2007).

Antimicrobial and Antimalarial Activity

Another research elaborates on the synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for their antimicrobial activity against gram-positive and gram-negative bacteria, showcasing significant antifungal and antimalarial activities (Bhatt et al., 2016).

Antibacterial, Antifungal, and Cytotoxic Activities

A series of azole-containing piperazine derivatives were designed and synthesized, showing moderate to significant in vitro antibacterial and antifungal activities. Among these compounds, some demonstrated remarkable broad-spectrum antimicrobial efficacy against tested strains, along with notable cytotoxic activities against the PC-3 cell line (Gan et al., 2010).

Electrochemical Synthesis Applications

Electrochemical synthesis research describes the oxidation of related compounds in the presence of nucleophiles, leading to the creation of new arylthiobenzazoles and exploring mechanisms for oxidative reactions. This study highlights the potential of electrochemical methods in synthesizing complex organic compounds (Amani & Nematollahi, 2012).

Anticancer Activity

Compounds within this chemical family have also been synthesized and characterized for their potential anticancer activities. By evaluating these compounds against specific cancer cell lines, researchers aim to identify new therapeutic agents (Rajkumar et al., 2014).

Future Directions

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Properties

IUPAC Name

1-[4-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14(24)15-6-8-16(9-7-15)27(25,26)23-12-10-22(11-13-23)19-20-17-4-2-3-5-18(17)21-19/h2-9H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIXFQYYOLPBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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